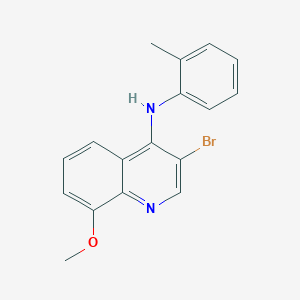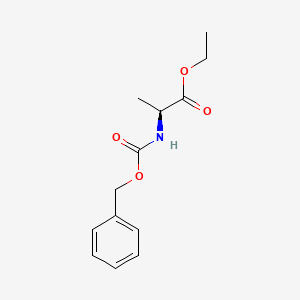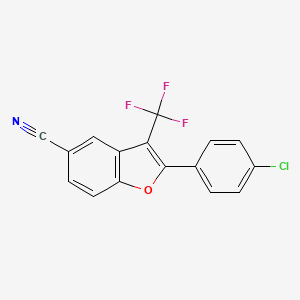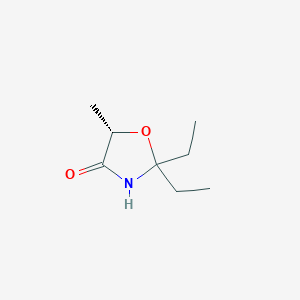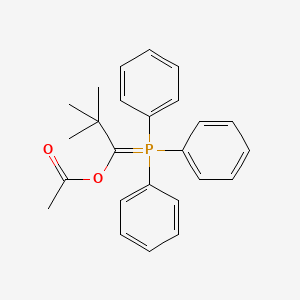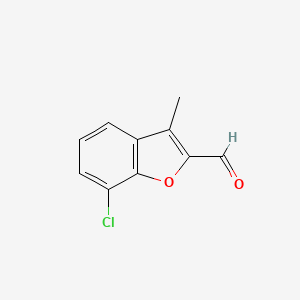
7-Chloro-3-methylbenzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-methylbenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzofuran-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-3-methylbenzofuran.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-methylbenzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 7-Chloro-3-methylbenzofuran-2-carboxylic acid.
Reduction: 7-Chloro-3-methylbenzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chloro-3-methylbenzofuran-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those with antimicrobial and anticancer properties.
Materials Science: Used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-3-methylbenzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
7-Chloro-3-methylbenzofuran-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
7-Chloro-3-methylbenzofuran-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Propriétés
Numéro CAS |
32565-19-8 |
|---|---|
Formule moléculaire |
C10H7ClO2 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 |
Clé InChI |
ANBDXMZWJRRYJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=CC=C2Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


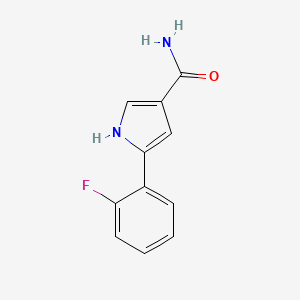
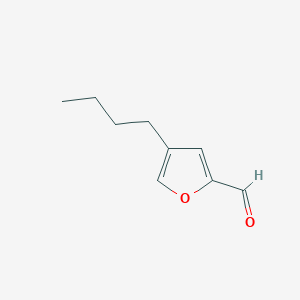
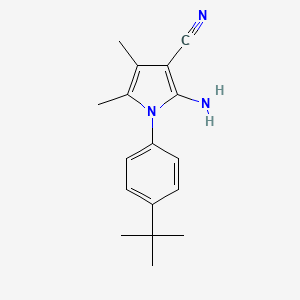
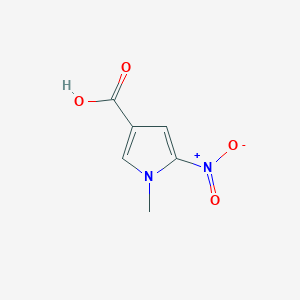
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
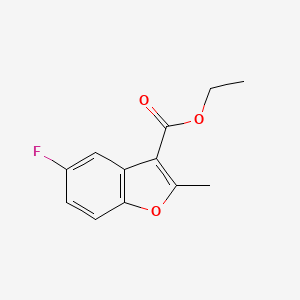
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
